Dizocilpine

Descripción general

Descripción

Dizocilpine, también conocido como MK-801, es un potente antagonista no competitivo del receptor N-metil-D-aspartato (NMDA), un subtipo de receptor de glutamato. Descubierto por un equipo de Merck en 1982, this compound ha sido ampliamente estudiado por sus efectos sobre el sistema nervioso central. Es conocido por su capacidad para bloquear el receptor NMDA, que juega un papel crucial en la plasticidad sináptica, la memoria y el aprendizaje .

Mecanismo De Acción

Dizocilpine ejerce sus efectos uniéndose dentro del canal iónico del receptor NMDA, bloqueando el flujo de iones como el calcio a través del canal . Este bloqueo es dependiente del uso y del voltaje, lo que significa que el canal debe estar abierto para que this compound se una. Al inhibir el receptor NMDA, this compound interrumpe la plasticidad sináptica y la neurotransmisión, lo que lleva a sus efectos característicos sobre la memoria y el aprendizaje. Además, se ha encontrado que this compound actúa como un antagonista del receptor de acetilcolina nicotínico e inhibe los transportadores de serotonina y dopamina .

Compuestos similares:

Ketamina: Otro antagonista del receptor NMDA utilizado clínicamente como anestésico disociativo.

Fenciclidina (PCP): Comparte propiedades antagonistas del receptor NMDA similares, pero tiene diferencias distintas en sus efectos sobre el metabolismo de la glucosa y la interacción con otros receptores.

Memantina: Un antagonista del receptor NMDA menos potente utilizado en el tratamiento de la enfermedad de Alzheimer.

Unicidad de this compound: this compound es único debido a su alta potencia y especificidad como antagonista del receptor NMDA. Se utiliza ampliamente en la investigación para modelar la psicosis y estudiar el papel de los receptores NMDA en diversas condiciones neurológicas y psiquiátricas. A pesar de su potencial, this compound no se utiliza clínicamente debido a sus graves efectos secundarios, incluida la disrupción cognitiva y las reacciones del espectro psicótico .

Análisis Bioquímico

Biochemical Properties

Dizocilpine plays a significant role in biochemical reactions, particularly in the context of the NMDA receptor, a glutamate receptor . It binds inside the ion channel of the receptor at several binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . This blockade of NMDA receptors occurs in a use- and voltage-dependent manner, as the channel must open for this compound to bind inside it .

Cellular Effects

This compound has various effects on cells and cellular processes. It is associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a pore blocker of the NMDA receptor . The channel of this receptor is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . This compound prevents this flow of ions by binding inside the ion channel of the receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, repeated administration of this compound (0.1 mg/kg, ip) impaired the formation of memory for short-term and long-term retention in the object recognition task in adult female Wistar rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion . At a dose of 0.3 mg/kg for eight days, this compound induced psychosis-like symptoms in rats .

Transport and Distribution

Given its mechanism of action, it is likely that it is transported to neurons where it can bind to the NMDA receptor .

Subcellular Localization

The subcellular localization of this compound is primarily at the NMDA receptor, where it binds inside the ion channel of the receptor . This receptor is located on the cell membrane of neurons, suggesting that this compound localizes at the cell membrane to exert its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dizocilpine involucra varios pasos clave. El núcleo puenteado de nitrógeno de this compound se puede obtener mediante una reacción intramolecular α-Heck selectiva seguida de una reacción de hidroaminación entre el alqueno exocíclico y la amina secundaria protegida . Las condiciones de reacción típicamente involucran el uso de catalizadores de paladio y ligandos específicos para facilitar la reacción de Heck.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: Dizocilpine experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, afectando su actividad y afinidad de unión.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Dizocilpine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar el receptor NMDA y su papel en la plasticidad sináptica y la neurotransmisión.

Biología: Se emplea en la investigación para comprender los mecanismos de las enfermedades neurodegenerativas y los trastornos cognitivos.

Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos que se dirigen al receptor NMDA.

Comparación Con Compuestos Similares

Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

Phencyclidine (PCP): Shares similar NMDA receptor antagonistic properties but has distinct differences in its effects on glucose metabolism and interaction with other receptors.

Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Dizocilpine: this compound is unique due to its high potency and specificity as an NMDA receptor antagonist. It is widely used in research to model psychosis and study the role of NMDA receptors in various neurological and psychiatric conditions. Despite its potential, this compound is not used clinically due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions .

Propiedades

IUPAC Name |

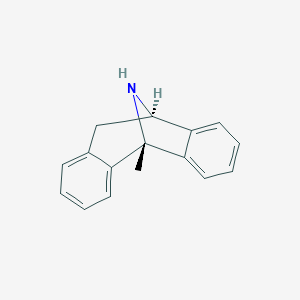

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77086-22-7 (Parent) | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048447 | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from cyclohexane | |

CAS No. |

77086-21-6 | |

| Record name | Dizocilpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIZOCILPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68.5-69 °C | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dizocilpine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, primarily by binding to a site within the ion channel. [, , , , ] This binding blocks the flow of ions through the channel, effectively inhibiting NMDA receptor function. []

A: this compound preferentially binds to the NMDA receptor in its desensitized state. [] This binding prevents the opening of the ion channel, even in the presence of glutamate and glycine, the receptor's co-agonists. [, ]

A: Blocking NMDA receptors disrupts glutamatergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuronal excitotoxicity. [, , , , , , , , , , ]

A: While primarily targeting NMDA receptors, research suggests this compound might indirectly influence other neurotransmitter systems like dopaminergic and serotonergic systems. [, , ] For instance, this compound altered dopaminergic responses in rats, suggesting an interplay between glutamatergic and dopaminergic systems. []

ANone: this compound has a molecular formula of C16H25NO and a molecular weight of 267.37 g/mol.

A: Yes, molecular docking studies have been employed to investigate the binding sites and interactions of this compound with the NMDA receptor. [] These studies provide insights into the structural basis of this compound's inhibitory effects.

ANone: Specific structural features of this compound, such as its arylcyclohexylpiperidine moiety, are crucial for its binding to the NMDA receptor. Modifications to this core structure can significantly alter its affinity, potency, and selectivity.

A: Yes, several analogs of this compound, such as MK-801, have been synthesized and studied for their pharmacological properties. [, , ] These analogs often exhibit variations in their potency, selectivity, and duration of action.

A: While detailed ADME profiles are not extensively discussed in the provided papers, they indicate that this compound can be administered through various routes and effectively reaches its target site in the central nervous system. [, , , , , ]

A: this compound's ability to cross the blood-brain barrier is crucial for its central nervous system effects. [] The dose, route of administration, and the specific experimental model used all influence its observed effects.

ANone: Researchers have employed various models to investigate this compound's effects:

- In vitro: Electrophysiological recordings in Xenopus oocytes expressing different receptor subtypes have been used to assess its actions on ligand-gated ion channels. []

- In vivo: Animal models of cerebral ischemia, epilepsy, pain, and schizophrenia have been employed to evaluate its potential neuroprotective and behavioral effects. [, , , , , , , ]

ANone: Researchers have employed various techniques to study this compound:

- Radioligand binding assays: Used to characterize the binding affinity and density of this compound to NMDA receptors. [, ]

- Electrophysiology: Used to assess the functional effects of this compound on ligand-gated ion channels. []

- Behavioral assays: Employed to evaluate the effects of this compound on motor activity, learning, memory, and other behaviors in animal models. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.